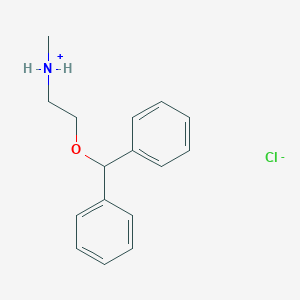

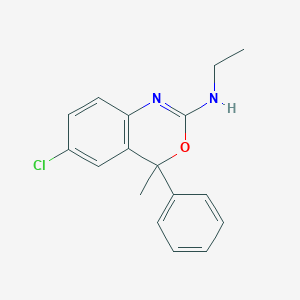

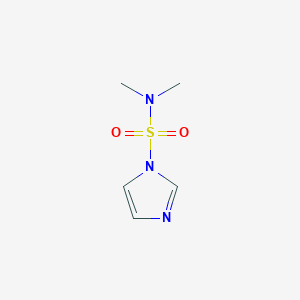

![molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0](/img/structure/B195940.png)

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Molecular Structure Analysis

The molecular formula of the compound is C13H7D4FN4O . The InChI key is GEBXVBUWZIPSFP-NCCCBSRGSA-N .Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . Its molecular weight is 262.28 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Pathways

The compound is synthesized from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles, reacting with acyl and sulfonyl acetonitriles under mild conditions to form imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process involves a key intermediate, which cyclizes to imidazo[4,5-b]pyridine-5-one in the presence of DBU (Zaki & Proença, 2007).

Reactions with Acetylacetone and Ethyl Acetoacetate

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones react with acetylacetone and ethyl acetoacetate, leading to compounds that undergo intramolecular cyclization to form various derivatives, indicating the compound’s versatility in chemical synthesis (Smolyar & Lomov, 2009).

Biological and Pharmacological Applications

Antiviral Properties

The compound, specifically its derivative substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has shown selective activity against the hepatitis C virus in a subgenomic replicon system, indicating its potential use in antiviral research (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).

Inhibitors for p38 MAP Kinase

Derivatives of this compound have been tested as inhibitors for p38 MAP kinase and TNF-α release. These tests, using various synthetic routes, identified potent inhibitors with IC50 values in the low nanomolar range, suggesting significant applications in kinase inhibition research (Koch, Bäuerlein, Jank, & Laufer, 2008).

properties

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBXVBUWZIPSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588702 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

CAS RN |

951624-49-0 |

Source

|

| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

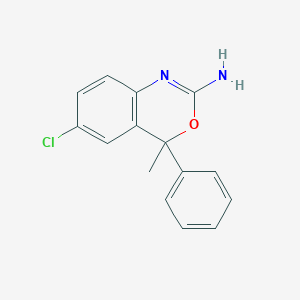

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)